6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione
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Overview
Description
6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione is a complex organic compound belonging to the spirocyclic heterocyclic family. This compound features a fused ring system that includes a cyclohexane ring and a pyrroloquinoline moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Stollé reaction, where 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkane] hydrochlorides react with oxalyl chloride to form the desired spirocyclic structure. Further modifications, such as cyclocondensation with various nucleophiles, can be employed to achieve the final product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Application in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Isatin (1H-indole-2,3-dione): A simpler analog with similar biological activity.
Spiro[quinoline-2,1'-cycloalkane]: Related spirocyclic compounds with varying substituents.
Uniqueness: 6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
9,9-dimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-11,1'-cyclohexane]-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-17(2)11-18(9-4-3-5-10-18)19-14-12(15(20)16(19)21)7-6-8-13(14)17/h6-8H,3-5,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGYINNJQUDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCCCC2)N3C4=C(C=CC=C41)C(=O)C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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